1-(4-Chlorophenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
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Description
Usually, the description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process and knowledge of the starting materials and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed.Physical And Chemical Properties Analysis
This involves understanding the compound’s properties, such as its melting point, boiling point, solubility, and reactivity.Safety And Hazards
This involves understanding the potential risks associated with handling or using the compound, including its toxicity and flammability.
Future Directions
This involves speculating on potential future research directions or applications for the compound based on its properties and effects.
properties
IUPAC Name |
1-(4-chlorophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2.ClH/c20-15-4-6-19(7-5-15)25-14-18(24)13-22-8-10-23(11-9-22)17-3-1-2-16(21)12-17;/h1-7,12,18,24H,8-11,13-14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVPJECVFIZLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride |
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